molecular formula C11H8FNO3 B2919820 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid CAS No. 22091-43-6

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid

Cat. No.: B2919820
CAS No.: 22091-43-6
M. Wt: 221.187
InChI Key: NSXNTASTGRAOHP-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid () is a high-purity organic compound supplied for research and development purposes. This chemical features an oxazole ring, a privileged structure in medicinal chemistry, substituted with a 4-fluorophenyl group and an acetic acid side chain . The compound has a molecular formula of C 11 H 8 FNO 3 and a molecular weight of 221.19 g/mol . Its structure can be represented by the SMILES string O=C(O)CC1=COC(C2=CC=C(F)C=C2)=N1 . The oxazole core present in this compound is a significant scaffold in the design of novel molecules for life science research . The presence of both a fluorophenyl group and a carboxylic acid functional group makes it a versatile building block, or synthetic intermediate, for the preparation of more complex chemical entities. Potential research applications include its use in pharmaceutical development, material science, and as a precursor in organic synthesis. Researchers can leverage the reactivity of the acetic acid moiety for further derivatization, such as forming amide or ester linkages. This product is presented as a solid powder and should be stored at room temperature . As a research chemical, it is intended for use by qualified laboratory professionals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXNTASTGRAOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with glycine in the presence of a base to form the intermediate, which then undergoes cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the fluorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets. The oxazole ring and the fluorophenyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutions

The following table summarizes key structural analogs and their differences:

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound 22091-43-6 C₁₁H₈FNO₃ 221.19 4-Fluorophenyl, oxazole, acetic acid
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid 107367-98-6 C₁₂H₁₁NO₃ 217.22 Phenyl, 5-methyl-oxazole, acetic acid
{[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl acetic acid C₁₃H₁₂ClNO₃S 297.75 3-Chlorophenyl, 5-methyl-oxazole, sulfanyl-acetic acid
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid 53808-88-1 C₁₇H₁₃ClN₂O₂ 312.76 4-Chlorophenyl, pyrazole, acetic acid
2-[(4-Fluorophenyl)thio]acetic acid 332-51-4 C₈H₇FO₂S 186.20 4-Fluorophenyl, thioether, acetic acid
Key Observations:
  • Halogen Effects : The 4-fluorophenyl group in the target compound offers a balance of electronegativity and steric bulk, whereas the 3-chlorophenyl analog () introduces a larger, more polarizable chlorine atom, which may alter π-π stacking or hydrophobic interactions .
  • The thioether in replaces oxazole’s oxygen with sulfur, increasing lipophilicity but decreasing electronegativity .
  • Substituent Effects : The 5-methyl group in enhances steric bulk and lipophilicity compared to the unsubstituted oxazole in the target compound .

Physicochemical Properties

Property Target Compound 5-Methyl-2-phenyl Analog 3-Chlorophenyl-sulfanyl Analog Pyrazole Analog Thioether Analog
Molecular Weight 221.19 217.22 297.75 312.76 186.20
LogP (Predicted) ~1.5 ~2.0 (due to methyl) ~2.8 (due to Cl/S) ~3.1 (pyrazole) ~1.8 (thioether)
Acidity (pKa) ~3.5–4.0 (carboxylic acid) Similar Similar Similar Slightly lower (thioether)
Solubility Moderate in polar solvents Lower (lipophilic methyl) Low (Cl/S groups) Very low (bulky pyrazole) Moderate (smaller size)
Key Observations:
  • The 5-methyl analog () is more lipophilic than the target compound, which may improve membrane permeability but reduce aqueous solubility .
  • The 3-chlorophenyl-sulfanyl analog () has the highest molecular weight and lowest solubility due to chlorine and sulfur .
  • The thioether analog () has a simpler structure but comparable solubility to the target compound .

Biological Activity

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its chemical structure, characterized by the presence of a fluorophenyl group and an oxazole ring, suggests various mechanisms of action that may contribute to its biological effects.

  • Chemical Formula: C11H8FNO3
  • Molecular Weight: 221.19 g/mol
  • IUPAC Name: this compound
  • CAS Number: 22091-43-6
PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature
Hazard StatementsH302, H315, H319, H335

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxazole rings have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating related compounds, it was observed that certain oxazole derivatives inhibited cell viability in colon cancer cells (LoVo) by over 50% at concentrations ranging from 100 μM to 400 μM .

Case Study:
A comparative analysis indicated that compounds with a fluorine atom exhibited varying degrees of cytotoxicity. The strongest effects were noted at higher concentrations (400 μM), where cell viability decreased significantly (to as low as 48% in some cases) after prolonged exposure .

Antimicrobial Activity

The biological activity of oxazole derivatives also extends to antimicrobial properties. Research indicates that related compounds exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 µM to 156.47 µM against various bacterial strains .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring may play a crucial role in interacting with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are necessary for its use in therapeutic contexts. The compound has been classified with several hazard statements indicating potential risks such as skin irritation and toxicity upon ingestion .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetic acid, and how can purity be optimized?

  • Methodology :

  • Route 1 : Cyclocondensation of 4-fluorophenylacetic acid derivatives with appropriate oxazole precursors. For example, coupling 4-fluorophenylglyoxal (synthesis described in ) with α-amino acetic acid derivatives under microwave-assisted conditions to enhance reaction efficiency .
  • Route 2 : Use of palladium-catalyzed cross-coupling reactions to introduce the fluorophenyl group into the oxazole ring, followed by acetic acid side-chain functionalization .
  • Purity Optimization : Employ preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Monitor reaction intermediates using thin-layer chromatography (TLC) with UV detection .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis (e.g., using synchrotron radiation) to resolve the oxazole ring geometry and substituent positions, as demonstrated for fluorophenyl-oxazole derivatives in and .
  • NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC, HMBC) to confirm connectivity. For example, the acetic acid proton (δ ~3.8–4.2 ppm) should correlate with the oxazole ring carbons .
  • FT-IR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹ for acetic acid and oxazole C=N at ~1650 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported physicochemical properties (e.g., melting points or solubility)?

  • Methodology :

  • Reproducibility Testing : Conduct triplicate measurements under controlled conditions (e.g., differential scanning calorimetry for melting points, referenced against 4-fluorophenylacetic acid’s mp 80–84°C in ) .
  • Solubility Profiling : Use shake-flask methods with buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Compare results with computational predictions via Hansen solubility parameters .
  • Purity Verification : Quantify impurities (>0.1%) via LC-MS and adjust synthetic protocols (e.g., recrystallization in ethyl acetate/hexane) to minimize variability .

Q. How can the environmental fate and biodegradation pathways of this compound be studied?

  • Methodology :

  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze photoproducts via LC-QTOF-MS. Reference protocols from ’s INCHEMBIOL project for environmental stability testing .
  • Biotic Degradation : Use soil microcosms or activated sludge assays (OECD 301F) to assess microbial degradation. Monitor fluorine release via ion chromatography .
  • Ecotoxicity : Evaluate impact on model organisms (e.g., Daphnia magna) using OECD 202 guidelines, correlating results with structural analogs like 4-hydroxyphenylacetic acid derivatives ( ) .

Q. What in vitro models are suitable for studying its metabolic stability and enzyme interactions?

  • Methodology :

  • Hepatic Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, quantifying parent compound depletion via LC-MS/MS. Compare with phenylacetic acid derivatives ( ) to identify metabolic soft spots .
  • CYP450 Inhibition Screening : Use fluorogenic probe substrates (e.g., CYP3A4: midazolam) to assess inhibition potential. Apply kinetic analysis (IC₅₀/Ki determination) .
  • Plasma Stability : Incubate in human plasma (37°C, 24h) and measure degradation using validated LC-UV methods .

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